(Z)-8-(thiophen-2-ylmethyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
Description
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Properties
IUPAC Name |
(2Z)-8-(thiophen-2-ylmethyl)-2-(thiophen-2-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3S2/c22-19-15-5-6-17-16(11-21(12-23-17)10-14-4-2-8-26-14)20(15)24-18(19)9-13-3-1-7-25-13/h1-9H,10-12H2/b18-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSNDEIZTPCLBN-NVMNQCDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=C2OC(=CC4=CC=CS4)C3=O)OCN1CC5=CC=CS5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C=CC3=C2O/C(=C\C4=CC=CS4)/C3=O)OCN1CC5=CC=CS5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-8-(thiophen-2-ylmethyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a complex organic compound known for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies that illustrate its pharmacological potential.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 369.4 g/mol. Its structure integrates thiophene and benzofuro moieties, which are often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉NO₄S |
| Molecular Weight | 369.4 g/mol |
| CAS Number | 952000-16-7 |
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing thiophene rings have shown promising results against various bacterial strains and fungi. A study highlighted that certain thiophene derivatives had minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. Similar compounds have demonstrated efficacy in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) . The presence of the benzofuro structure is believed to enhance its interaction with cellular targets involved in cancer proliferation.
The biological activity of this compound is likely attributed to its ability to interact with specific biomolecules. Studies on related compounds suggest that they may act through mechanisms such as enzyme inhibition or interference with cellular signaling pathways . For instance, some derivatives have shown to inhibit urease activity, which is critical for certain pathogenic bacteria .
Case Studies
- Antimicrobial Efficacy :
-
Anticancer Activity :
- In vitro studies on metal complexes derived from thiophene ligands showed significant anticancer activity against colorectal and breast cancer cell lines. The complexes demonstrated IC50 values indicating effective growth inhibition . This suggests that the parent compound may also exhibit similar properties.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of (Z)-8-(thiophen-2-ylmethyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one typically involves multi-step organic reactions. The structural characterization often employs techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the molecular structure and purity of the compound.
Anticancer Properties
Recent studies have indicated that derivatives of thiophene-containing compounds exhibit significant anticancer activity. For instance, a related compound showed marked anticancer effects against human colorectal cancer (HCT), hepatic cancer (HepG2), and breast cancer (MCF-7) cell lines with IC50 values indicating potent inhibition of cancer cell proliferation . The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.
Antimicrobial Activity
Thiophene derivatives have also been evaluated for their antimicrobial properties. Compounds similar to this compound have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The structure-function relationship indicates that the presence of thiophene rings enhances the antimicrobial activity due to their ability to interact with bacterial membranes .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial properties, thiophene derivatives have shown potential anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This suggests a broader therapeutic application in treating inflammatory diseases .
Material Science Applications
The unique structural features of this compound also make it a candidate for material science applications. Its ability to form conductive polymers can be exploited in organic electronics and sensors. Studies have shown that incorporating such compounds into polymer matrices can enhance electrical conductivity and thermal stability .
Case Studies
- Anticancer Activity : A study involving a series of thiophene derivatives demonstrated their effectiveness in inhibiting cancer cell lines with varying degrees of potency. The compound's structure was crucial for its interaction with cellular targets involved in tumor growth regulation .
- Antimicrobial Screening : In a comparative study of several thiophene derivatives against common pathogens, this compound exhibited superior activity against resistant bacterial strains .
- Material Properties : Research on conductive polymers incorporating thiophene derivatives highlighted their potential in developing flexible electronic devices. The enhanced conductivity observed in these materials suggests a promising avenue for future applications in wearable technology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
